(4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
Description
The compound "(4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone" features a pyrrolo[3,4-d]pyrimidinyl core linked to a 4-isopropoxyphenyl group via a ketone bridge.
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(4-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11(2)21-14-5-3-12(4-6-14)16(20)19-8-13-7-17-10-18-15(13)9-19/h3-7,10-11H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZVEHCONHVQEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CC3=CN=CN=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of an appropriate pyrimidine derivative with a substituted phenyl compound under controlled conditions. For instance, a mixture of enaminone, benzaldehyde, and thiourea in ethanol can be heated under reflux to yield the desired pyrrolo[3,4-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes regioselective substitution at the 2- and 4-positions due to electron-withdrawing effects. Key examples include:
-
Chlorination : Treatment with POCl₃ at 80–100°C replaces hydroxyl groups with chlorine atoms, forming intermediates for further functionalization .
-
Amination : Reacting with amines (e.g., morpholine, piperidine) under Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃) introduces amino groups at the 4-position .
Cross-Coupling Reactions
Transition-metal-catalyzed couplings enable aryl or alkyl group introduction:
Methanone Group Transformations
The ketone moiety participates in reductions and condensations:
-
Reduction : NaBH₄ in MeOH/THF reduces the ketone to a secondary alcohol, yielding (4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanol .
-
Grignard Addition : Reaction with MeMgBr forms a tertiary alcohol, though this is less common due to steric hindrance.
Functionalization of the Isopropoxy Group
The 4-isopropoxyphenyl substituent can be modified via:
-
Hydrolysis : Heating with HBr/AcOH removes the isopropyl group, generating a phenol for subsequent alkylation or acylation .
-
Radical Halogenation : NBS/benzoyl peroxide introduces bromine at the phenyl ring’s para-position .
Heterocycle Ring Modifications
The pyrrolo[3,4-d]pyrimidine core undergoes ring expansion or contraction under specific conditions:
-
Oxidation : MnO₂ in CHCl₃ converts the pyrrole ring to a pyridone, forming pyrido[3,4-d]pyrimidin-7-one derivatives .
-
Cycloaddition : Reaction with nitrile oxides forms fused isoxazoline rings, enhancing structural complexity .
Biological Activity-Driven Modifications
Structure-activity relationship (SAR) studies highlight key modifications:
-
N-Alkylation : Adding tert-butyl or cyclohexyl groups at the pyrrole nitrogen improves kinase inhibition (e.g., EGFR IC₅₀ = 5.7–9.5 nM) .
-
Methoxy Substitution : Introducing methoxy groups at the phenyl ring enhances solubility and metabolic stability .
Stability and Degradation Pathways
-
Photodegradation : UV light induces cleavage of the methanone-pyrrolo bond, forming phenyl ketone and pyrrolo-pyrimidine fragments.
-
Acidic Hydrolysis : Prolonged exposure to HCl/MeOH degrades the pyrimidine ring to aminopyrrole derivatives .
Key Research Findings
-
Catalytic Efficiency : Pd-mediated couplings achieve yields >80% for aryl substitutions, while CuI is less effective (<50%) .
-
Selectivity : Electron-withdrawing groups on the phenyl ring direct electrophilic substitution to the meta-position .
-
Thermal Stability : The compound decomposes above 250°C, limiting high-temperature applications.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrrolopyrimidines exhibit significant anticancer properties. The compound under discussion has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that similar compounds can effectively inhibit the activity of Heat Shock Protein 90 (HSP90), a chaperone protein that plays a critical role in cancer cell survival and proliferation .
Antiviral Properties
Compounds with similar structures have demonstrated antiviral activity against various viruses, including HIV and hepatitis C. The mechanism often involves the inhibition of viral replication by targeting viral enzymes or host cell factors necessary for viral life cycles. Preliminary studies suggest that (4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone may share these properties, warranting further investigation into its antiviral potential.
Neurological Applications
Pyrrolopyrimidine derivatives have also been explored for their neuroprotective effects. They may modulate pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting specific enzymes or receptors associated with neuroinflammation and neuronal death.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrrolopyrimidine core : This step usually requires cyclization reactions involving appropriate precursors.
- Introduction of the isopropoxy group : This can be achieved through alkylation reactions using isopropanol derivatives.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several pyrrolopyrimidine derivatives, including this compound, and evaluated their effects on cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to established anticancer agents, suggesting its potential as a lead compound for further development .
Case Study 2: Antiviral Screening
A screening study conducted on various pyrrolopyrimidine derivatives found that some exhibited promising antiviral activity against HCV. While specific data on this compound was limited, its structural similarity to active compounds suggests it may also possess antiviral properties worthy of exploration .
Mechanism of Action
The mechanism of action of (4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares its pyrrolo[3,4-d]pyrimidinyl backbone with the following analogs, which differ in substituent groups (Table 1).
Key Structural Differences and Implications
Substituent Bulk and Polarity
- The 4-isopropoxyphenyl group in the main compound is a moderately bulky, lipophilic alkoxy substituent. Compared to:
- The 4-(thiophen-3-yl)phenyl group in , which introduces aromatic heterocyclic character (thiophene) that may enhance π-π stacking interactions with hydrophobic enzyme pockets .
- The pyridin-4-ylthio group in , which incorporates a polarizable sulfur atom and pyridine nitrogen, improving solubility and metal-binding capacity .
Morpholino Modifications Compounds in and include a morpholino group (a saturated oxygen-nitrogen heterocycle), which enhances water solubility and bioavailability compared to the isopropoxyphenyl group in the main compound .
Table 1: Structural and Physicochemical Comparison
Research Findings and Limitations
- Synthetic Routes: Analogous compounds (e.g., ) are synthesized via condensation reactions using p-toluenesulfonic acid in 2-propanol, suggesting feasible routes for the main compound’s preparation .
- Biological Data: No direct activity data are available for the main compound or its analogs in the provided evidence.
- Knowledge Gaps: The absence of solubility, stability, or binding affinity data limits actionable comparisons. Further studies are required to evaluate the main compound’s pharmacokinetic and pharmacodynamic profiles.
Biological Activity
(4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a complex organic compound recognized for its potential biological activities, particularly in medicinal chemistry. Its structure incorporates a pyrrolo[3,4-d]pyrimidine core, which is significant for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : 5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(4-propan-2-yloxyphenyl)methanone
- Molecular Formula : C₁₆H₁₇N₃O₂
- Molecular Weight : 255.27 g/mol
The biological activity of this compound may involve several mechanisms:
- Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit various kinases, which play crucial roles in cellular signaling pathways. This inhibition can lead to reduced cell proliferation and survival in cancer cells.
- Enzyme Modulation : The compound may act as an enzyme inhibitor or receptor modulator, impacting pathways involved in inflammation and cancer progression .
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance:
- Cytotoxicity : Studies have shown that related compounds possess IC₅₀ values in the micromolar range against various cancer cell lines, suggesting potential for development as anticancer agents .
- Mechanistic Insights : The presence of specific substituents on the pyrimidine core has been correlated with enhanced cytotoxic activity. Structure-activity relationship (SAR) studies reveal that modifications can lead to improved potency against tumor cells .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Antibacterial Effects : Similar pyrrolopyrimidine derivatives have shown effectiveness against bacterial strains by targeting DNA gyrase and RNA polymerase, indicating a possible mechanism for this compound as an antibacterial agent .
Anti-inflammatory Properties
Compounds with similar structures have been investigated for their anti-inflammatory effects:
- Inhibition of Inflammatory Pathways : Research suggests that these compounds can inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, which is relevant for conditions such as arthritis and other inflammatory diseases .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various pyrrolopyrimidine derivatives on A431 and HT29 cell lines. The results indicated that certain modifications led to significant reductions in cell viability (IC₅₀ < 10 µM), highlighting the importance of structural optimization in enhancing anticancer activity .
- SAR Analysis : A comprehensive SAR analysis focused on the substitution patterns on the phenyl ring and their impact on biological activity showed that electron-withdrawing groups significantly increased potency against cancer cell lines .
Summary Table of Biological Activities
Q & A
Q. What are the established synthesis routes for (4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone?
The synthesis typically involves multi-step organic reactions, focusing on coupling the pyrrolo[3,4-d]pyrimidine core with substituted aromatic groups. Key steps include:
- Etherification : Reacting 4-isopropoxyphenol with a pyrrolo[3,4-d]pyrimidine intermediate using alkyl halides (e.g., isopropyl bromide) under basic conditions (e.g., NaH or K₂CO₃) to form the methanone bridge .
- Cyclization : Using coupling agents like EDCI/HOBt to stabilize reactive intermediates and minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (methanol or ethanol) to isolate the final product .
Q. How is the structural integrity of this compound confirmed during synthesis?
Analytical methods include:
- NMR Spectroscopy : and NMR to verify substituent positions and hydrogen/carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methanone carbonyl at δ 190–200 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H] calculated for C₂₁H₂₂N₃O₂: 348.1709; observed: 348.1712) .
- Melting Point Analysis : Consistency with literature values (e.g., 232–257°C for analogous pyrrolopyrimidines) .
Q. Table 1: Analytical Data for Analogous Pyrrolopyrimidines
| Compound Name | Melting Point (°C) | HRMS [M+H] | Key NMR Peaks (δ, ppm) |
|---|---|---|---|
| Phenyl(4-phenyl-5-(pyridin-3-yl)-...)methanone | 232 | 418.1560 | 7.2–8.1 (aromatic), 190 (C=O) |
| 6-Benzoyl-5-phenyl-... | >300 (dec.) | 345.1348 | 7.4–7.8 (aromatic), 195 (C=O) |
Advanced Research Questions
Q. How can reaction yields be optimized for the coupling of the pyrrolo[3,4-d]pyrimidine core with bulky aromatic groups?
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates, while THF improves reaction kinetics for sterically hindered substrates .
- Catalytic Systems : Pd(PPh₃)₄ or CuI/1,10-phenanthroline for Buchwald-Hartwig amination or Suzuki-Miyaura coupling, respectively, with yields >75% under inert atmospheres .
- Temperature Gradients : Gradual heating (50–80°C) prevents decomposition of heat-sensitive intermediates .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Dose-Response Analysis : Use IC₅₀ values from enzyme inhibition assays (e.g., kinase targets) to normalize potency comparisons .
- Metabolic Stability Testing : Incubate compounds with liver microsomes to assess degradation rates, which may explain variability in cellular assays .
- Structural Analog Comparison : Compare activity profiles of derivatives (e.g., morpholino vs. pyridinyl substituents) to identify critical pharmacophores .
Q. How are computational methods integrated to predict binding modes with biological targets?
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets (e.g., in kinases), prioritizing hydrogen bonds with hinge regions (e.g., backbone NH of Met796 in EGFR) .
- MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess stability of ligand-receptor complexes .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
Q. Table 2: Reaction Condition Optimization
| Parameter | Optimal Range | Impact on Yield | Evidence Source |
|---|---|---|---|
| Temperature | 60–80°C | +25% | |
| Catalyst Loading | 5–10 mol% Pd | +15% | |
| Reaction Time | 12–24 h | +10% |
Q. What experimental designs are recommended for in vivo efficacy studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
